(3-Ethylmorpholin-3-yl)methanol

描述

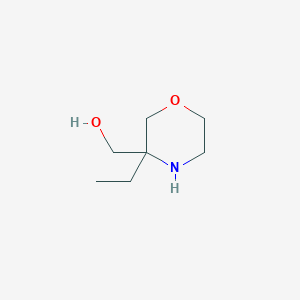

Structure

3D Structure

属性

IUPAC Name |

(3-ethylmorpholin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-2-7(5-9)6-10-4-3-8-7/h8-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBDVTUHPWLVFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COCCN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Detailed Mechanistic Investigations of 3 Ethylmorpholin 3 Yl Methanol

Nucleophilic and Electrophilic Reactivity of the Morpholine (B109124) Nitrogen and Hydroxyl Functionalities

The morpholine nitrogen in (3-Ethylmorpholin-3-yl)methanol possesses a lone pair of electrons, rendering it nucleophilic and basic. However, the presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic and less basic than structurally similar secondary amines like piperidine. wikipedia.org This reduced nucleophilicity is a key characteristic of the morpholine scaffold. The nitrogen can still participate in typical reactions of secondary amines, such as alkylation, acylation, and reactions with electrophiles. For instance, the reaction of N-alkylmorpholines with oxidizing agents can lead to the formation of morpholine N-oxides. nih.gov

The hydroxyl group, being a tertiary alcohol, is a weak nucleophile. Its reactivity can be enhanced by deprotonation with a strong base to form the corresponding alkoxide. As an electrophile, the hydroxyl group requires protonation to form a better leaving group (water) for substitution reactions, though this can be complicated by the presence of the basic nitrogen.

Reactions Involving the Alcohol Moiety: Esterification, Etherification, and Oxidation Pathways

The tertiary nature of the alcohol in this compound significantly influences its reactivity, particularly in esterification, etherification, and oxidation reactions.

Esterification: The esterification of tertiary alcohols is notoriously difficult due to steric hindrance around the hydroxyl group. msu.edu Standard Fischer esterification conditions (acid catalyst and heat) are often ineffective and can lead to dehydration of the alcohol. More specialized methods are required to achieve esterification. One such method involves the use of a triazine-based reagent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), which can facilitate the esterification of carboxylic acids with alcohols, including those with significant steric bulk. researchgate.net Another approach is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) under mild conditions. libretexts.org A patent describes the direct esterification of aliphatic acyclic tertiary alcohols using a sulfonic acid cation exchange resin in a non-aqueous system. google.com

Table 1: Selected Methods for the Esterification of Tertiary Alcohols

| Method | Reagents | Key Features |

| DMTMM Esterification | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), N-methylmorpholine | Can be performed with equimolar alcohol in THF. researchgate.net |

| Steglich Esterification | Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP) | Mild reaction conditions, suitable for acid-labile substrates. libretexts.org |

| Cation Exchange Resin | Sulfonic acid cation exchange resin | Non-aqueous system, suitable for batch or continuous processes. google.com |

Etherification: The etherification of tertiary alcohols also presents a challenge due to steric hindrance and the potential for elimination side reactions. Traditional Williamson ether synthesis is often not feasible. However, methods for the synthesis of sterically hindered tertiary alkyl ethers have been developed. For example, a Zn(OTf)₂-catalyzed coupling of alcohols with unactivated tertiary alkyl bromides has been reported. organic-chemistry.org Another strategy involves the photoredox-catalyzed decarboxylative etherification, which has been used to synthesize a range of α-tertiary ethers. rsc.org

Oxidation: Tertiary alcohols are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group. msu.edulibretexts.org Strong oxidizing agents and harsh conditions can lead to the cleavage of carbon-carbon bonds. msu.edu However, the presence of the adjacent nitrogen atom in this compound could influence its oxidation behavior. Chemoselective oxidation of alcohols in the presence of amines can be achieved using an oxoammonium salt under acidic conditions, where the amine is protonated and thus deactivated towards oxidation. nih.gov Copper/TEMPO catalyst systems have also been shown to be effective for the aerobic oxidation of alcohols with high chemoselectivity, even in the presence of amine functionalities. nih.gov

Reactions at the Tertiary Carbon Bearing the Methanol (B129727) Group

The carbon atom at the 3-position of the morpholine ring is a quaternary carbon, bonded to the ethyl group, the hydroxymethyl group, the nitrogen, and another carbon of the ring. This substitution pattern makes it sterically hindered and generally unreactive towards direct substitution reactions. Reactions at this position would likely involve rearrangement or fragmentation of the molecule under harsh conditions. However, the presence of adjacent heteroatoms could potentially activate this position under specific catalytic conditions, though such reactivity is not commonly reported for this type of scaffold. Research on the synthesis of α-tertiary amines and tertiary alcohols has explored desymmetric reduction of malonic esters, highlighting the challenges and strategies in creating such sterically congested centers. nih.gov

Ring-Opening Reactions of the Morpholine Core in Substituted Alcohols

The morpholine ring is generally stable, but it can undergo ring-opening reactions under certain conditions, a process that is influenced by factors such as protonation, substituents, and the presence of catalysts. acs.org

Kinetics and Thermodynamic Aspects of Ring Scission

The ring-opening of morpholines is a thermodynamically controlled process, influenced by the ring strain of the six-membered ring. While less strained than smaller rings like epoxides or aziridines, the morpholine ring can be cleaved under forcing conditions. The kinetics of such reactions are often slow and require activation, for instance, through acid catalysis. The photocatalytic degradation of morpholine has been studied, indicating that the ring can be cleaved to form various intermediates. rsc.org Thermodynamic data for the polymerization of cyclic monomers, which involves ring-opening, shows that the process is governed by the interplay of enthalpy and entropy changes. wiley-vch.de

Influence of Protonation and Substituents on Ring Stability

Protonation of the morpholine nitrogen increases the ring strain and makes the ring more susceptible to nucleophilic attack, facilitating ring-opening. Substituents on the morpholine ring can have a significant impact on its stability. A study on substituted benzoxaboroles, which also contain a heterocyclic ring, demonstrated that steric bulk at certain positions can increase the pKa, indicating a change in the electronic environment and stability of the ring. organic-chemistry.org In the case of this compound, the ethyl and hydroxymethyl groups at the C3 position introduce steric hindrance that could influence the conformational preference of the ring and its susceptibility to ring-opening. Studies on substituted morpholines have shown that stereoelectronic and steric effects, such as the avoidance of pseudo A¹,³ strain, govern the conformational preferences and reactivity of the ring. acs.org

Derivatization Strategies for Expanding Chemical Space from this compound

The morpholine scaffold is a privileged structure in medicinal chemistry, and its derivatives are found in numerous bioactive compounds. researchgate.netresearchgate.net this compound offers several handles for derivatization to expand its chemical space for drug discovery and other applications.

The secondary amine of the morpholine ring is a common site for derivatization. It can be readily N-alkylated or N-acylated to introduce a wide variety of substituents. For example, reductive amination is a common method to introduce alkyl groups at the nitrogen. The hydroxyl group of the methanol moiety can be esterified or etherified, as discussed previously, to introduce different functional groups. It can also be converted to a better leaving group, such as a tosylate, to allow for nucleophilic substitution.

Furthermore, the entire this compound unit can be incorporated into larger molecules as a building block. The synthesis of complex morpholines is an active area of research, with methods being developed for the stereoselective synthesis of highly substituted morpholine derivatives. organic-chemistry.orgfrontiersin.org For analytical purposes, morpholine and its derivatives can be derivatized to facilitate their detection and quantification, for example, by reacting with reagents like 1-naphthyl isothiocyanate for HPLC analysis or sodium nitrite (B80452) for GC-MS analysis. ijpsdronline.comnih.gov

Structural Elucidation and Characterization Methodologies for 3 Ethylmorpholin 3 Yl Methanol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For (3-Ethylmorpholin-3-yl)methanol, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete assignment of all proton and carbon signals.

The ¹H and ¹³C NMR spectra provide fundamental information about the electronic environment of each nucleus. While direct experimental data for this compound is not widely published, the chemical shifts can be reliably predicted based on the analysis of its constituent functional groups and data from analogous structures such as morpholine (B109124), N-ethylmorpholine, and 3-ethyl-3-oxetanemethanol. chemicalbook.comsigmaaldrich.comchemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.com

The protons on the morpholine ring are expected to appear as complex multiplets due to spin-spin coupling. The chemical shifts are influenced by the neighboring oxygen and nitrogen atoms. The ethyl group will show a characteristic quartet for the methylene (B1212753) protons and a triplet for the methyl protons. The hydroxymethyl group protons would likely appear as a singlet or a doublet, depending on the solvent and its ability to exchange with the hydroxyl proton.

The ¹³C NMR spectrum is simpler, showing a single peak for each unique carbon atom. The carbon atom at the 3-position, being a quaternary carbon bonded to an oxygen, a nitrogen, an ethyl group, and a hydroxymethyl group, would have a distinct chemical shift.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₃ (ethyl) | ~0.9 | Triplet |

| -CH₂- (ethyl) | ~1.5 | Quartet |

| Ring -CH₂- (positions 2, 5, 6) | 2.5 - 3.8 | Multiplets |

| -CH₂OH | ~3.5 | Singlet/Doublet |

| -OH | Variable | Singlet (broad) |

| -NH | Variable | Singlet (broad) |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -C H₃ (ethyl) | ~8 |

| -C H₂- (ethyl) | ~25 |

| Ring C H₂ (positions 5, 6) | ~45-50 |

| C -3 (quaternary) | ~60-65 |

| -C H₂OH | ~65-70 |

| Ring C H₂ (position 2) | ~70-75 |

To unambiguously assign the predicted signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methyl and methylene protons of the ethyl group. It would also map the connectivity of the protons within the morpholine ring, helping to distinguish between the protons at positions 2, 5, and 6.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). Each C-H bond in the molecule would produce a cross-peak in the HSQC spectrum, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying the quaternary carbon (C-3), as it has no attached protons and will not appear in an HSQC spectrum. Correlations would be expected from the protons of the ethyl group, the hydroxymethyl group, and the adjacent ring protons (at C-2) to the C-3 carbon.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, which allows for the determination of its elemental composition. For this compound (C₇H₁₅NO₂), the expected exact mass would be calculated and compared to the experimental value with a high degree of accuracy.

Calculated Molecular Weight for C₇H₁₅NO₂: 145.1103 g/mol

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns that further confirm the structure. Expected fragmentation pathways for this compound would include:

Loss of the ethyl group (-CH₂CH₃)

Loss of the hydroxymethyl group (-CH₂OH)

Cleavage of the morpholine ring, leading to various smaller charged fragments.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.saazooptics.com They are excellent for identifying the presence of specific functional groups. nih.govamericanpharmaceuticalreview.comchemicalbook.comnih.gov

For this compound, the key functional groups are the hydroxyl (-OH), the secondary amine (N-H), C-H bonds, the C-N bond, and the C-O-C ether linkage.

O-H Stretch: A broad absorption band is expected in the IR spectrum around 3200-3600 cm⁻¹ due to hydrogen bonding of the alcohol group.

N-H Stretch: A moderate absorption band should appear in the same region (3200-3500 cm⁻¹), potentially overlapping with the O-H stretch.

C-H Stretch: Sharp peaks are expected in the 2850-3000 cm⁻¹ region corresponding to the sp³ hybridized C-H bonds of the ethyl group and the morpholine ring.

C-O Stretch: A strong band for the alcohol C-O bond is expected around 1050-1150 cm⁻¹, and another strong band for the ether C-O-C linkage should also be present in this region.

C-N Stretch: A medium intensity band for the C-N bond is expected in the 1000-1250 cm⁻¹ range.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the C-C and C-O backbone of the molecule, which may be weak in the IR spectrum. researchgate.net

Predicted Vibrational Frequencies for this compound

| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| O-H | Stretch | 3200-3600 | Strong, Broad |

| N-H | Stretch | 3200-3500 | Moderate |

| C-H (sp³) | Stretch | 2850-3000 | Strong |

| C-O (Alcohol) | Stretch | 1050-1150 | Strong |

| C-O-C (Ether) | Stretch | 1070-1150 | Strong |

| C-N | Stretch | 1000-1250 | Moderate |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. While no published crystal structure for this compound is currently available, some structural features can be predicted based on known structures of morpholine derivatives. researchgate.net

Applications of 3 Ethylmorpholin 3 Yl Methanol in Advanced Organic Synthesis and Materials Science

(3-Ethylmorpholin-3-yl)methanol as a Key Chiral Building Block in Complex Molecule Synthesis

There are no available studies demonstrating the use of this compound as a chiral building block in the synthesis of complex molecules. For a compound to serve as a key chiral building block, it must be accessible in an enantiomerically pure form and its utility must be proven through its incorporation into larger, often biologically active, target molecules. Chiral morpholines and their analogues are indeed used for this purpose, often derived from amino acids or other components of the chiral pool. acs.org However, no synthetic routes to enantiopure this compound or its subsequent use in multi-step syntheses have been reported.

Utilization in the Development of New Heterocyclic Scaffolds and Chemical Libraries

The development of chemical libraries based on diverse molecular scaffolds is a cornerstone of modern drug discovery. acs.org The morpholine (B109124) moiety is a privileged structure often used in the design of such libraries. lifechemicals.comresearchgate.net While numerous libraries of substituted morpholines have been created to explore chemical space, there is no evidence that this compound has been utilized as a core scaffold or incorporated as a building block into any reported chemical library. Its unique 3,3-disubstitution pattern would offer a distinct three-dimensional exit vector compared to more common morpholine scaffolds, but this potential remains unexplored.

Role as a Ligand or Auxiliary in Asymmetric Catalysis

Chiral amino alcohols and related heterocyclic structures can be effective ligands or chiral auxiliaries in asymmetric catalysis, facilitating the enantioselective formation of chemical bonds. lifechemicals.com These applications require a molecule that can coordinate to a metal center and create a chiral environment to direct the stereochemical outcome of a reaction. There are no published findings that describe the evaluation or use of this compound in this capacity. Its potential to act as a bidentate N,O-ligand is plausible, but its efficacy, selectivity, and scope in any catalytic transformation have not been investigated.

Precursor for Polymerizable Monomers in Controlled Polymer Synthesis

The bifunctional nature of this compound, possessing a hydroxyl group and a secondary amine, suggests it could theoretically be converted into a monomer for polymerization. For instance, the hydroxyl group could be modified to an acrylate (B77674) or other polymerizable unit.

Interestingly, a structurally analogous compound, 3-ethyl-3-(hydroxymethyl)oxetane (EHO), which has a four-membered oxetane (B1205548) ring instead of a six-membered morpholine ring, is used as a monomer in cationic ring-opening polymerization to produce hyperbranched polyethers. mdpi.com This precedent with a related cyclic ether alcohol highlights a potential application area. However, no studies have reported the synthesis of a monomer from this compound or its subsequent polymerization.

Contribution to Methodological Advancements in Amine and Alcohol Chemistry

New chemical compounds can drive methodological advancements by providing unique substrates to test and develop novel reactions. The quaternary center bearing both an alcohol and a vicinal secondary amine in this compound presents a distinct chemical environment. However, there is no literature available that details its use in the development of new synthetic methods related to amine or alcohol chemistry. General synthetic strategies for producing substituted morpholines are known, but methods to create the specific 3-ethyl-3-hydroxymethyl substitution pattern have not been described. nih.govacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。